molecular formula C24H30N2O6 B15076388 Carbobenzyloxy-L-threonyl-L-valine benzyl ester CAS No. 5616-74-0

Carbobenzyloxy-L-threonyl-L-valine benzyl ester

Cat. No.: B15076388
CAS No.: 5616-74-0
M. Wt: 442.5 g/mol
InChI Key: HJNYSZOPKBPHFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-threonyl-L-valine benzyl ester typically involves the protection of amino acids followed by esterification. The process begins with the protection of the amino group of L-threonine and L-valine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of peptide synthesis and esterification would apply, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-threonyl-L-valine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbobenzyloxy-L-threonyl-L-valine benzyl ester is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-threonyl-L-valine benzyl ester is largely dependent on its use as a protected dipeptide. In biological systems, the compound can be deprotected to release the active dipeptide, which can then interact with specific molecular targets. The pathways involved would depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxy-L-threonyl-L-valine benzyl ester is unique due to its specific combination of threonine and valine, which can impart distinct properties and reactivity compared to other protected dipeptides. Its specific structure makes it suitable for certain synthetic and research applications that other compounds may not fulfill .

Properties

CAS No.

5616-74-0

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C24H30N2O6/c1-16(2)20(23(29)31-14-18-10-6-4-7-11-18)25-22(28)21(17(3)27)26-24(30)32-15-19-12-8-5-9-13-19/h4-13,16-17,20-21,27H,14-15H2,1-3H3,(H,25,28)(H,26,30)

InChI Key

HJNYSZOPKBPHFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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